molecular formula C7H8INO2S B8630071 2-Iodo-4-(methylsulfonyl)aniline

2-Iodo-4-(methylsulfonyl)aniline

Cat. No. B8630071
M. Wt: 297.12 g/mol
InChI Key: QEFGKGMHWLOVLS-UHFFFAOYSA-N
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Patent
US08242116B2

Procedure details

To a stirred suspension of 4-(methylsulfonyl)aniline hydrochloride (2.0 g, 9.7 mmol) in EtOH (40 mL) was added KOtBu (1.3 g, 11.4 mmol). The reaction mixture was stirred for 15 minutes, then a slurry of silver sulfate (3.3 g, 10.6 mmol) and iodine (2.4 g, 9.6 mmol) in EtOH (100 mL) was added. The reaction mixture was stirred at 50° C. for 3 h, then cooled to r.t., filtered through Celite®, and the filtrate concentrated in vacuo. Recrystallisation from EtOH gave the title compound (1.9 g, 66%) as an off-white solid. LCMS (ES+) 319.8 (M+Na)+, RT 2.77 minutes (Method 5).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.3 g
Type
catalyst
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1)(=[O:5])=[O:4].CC([O-])(C)C.[K+].[I:19]I>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[I:19][C:11]1[CH:12]=[C:6]([S:3]([CH3:2])(=[O:4])=[O:5])[CH:7]=[CH:8][C:9]=1[NH2:10] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
Cl.CS(=O)(=O)C1=CC=C(N)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
3.3 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 50° C. for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallisation from EtOH

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=C(N)C=CC(=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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